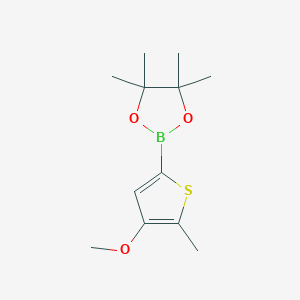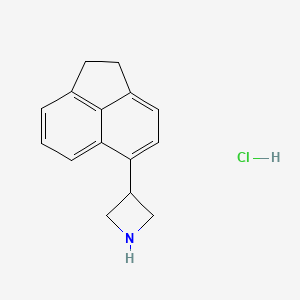![molecular formula C8H6O2S B13711150 4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
4-Methylbenzo[d][1,3]dioxole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives This compound is characterized by a dioxole ring fused with a benzene ring and a thione group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d][1,3]dioxole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcatechol with carbon disulfide in the presence of a base, followed by cyclization to form the dioxole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methylbenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thione group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
科学的研究の応用
4-Methylbenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. The aromatic ring can undergo interactions with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Similar structure but lacks the thione group.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methyl group at the fourth position.
Uniqueness
4-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the methyl group and the thione group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
特性
分子式 |
C8H6O2S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
4-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChIキー |
OIBLAIPGKFRFHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)




![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
